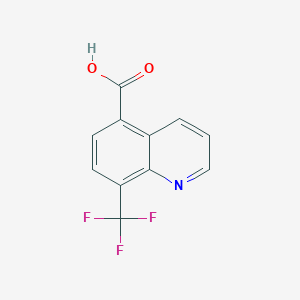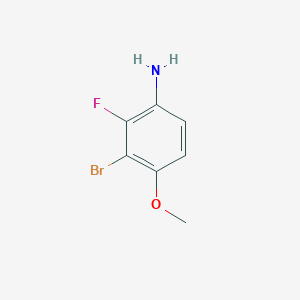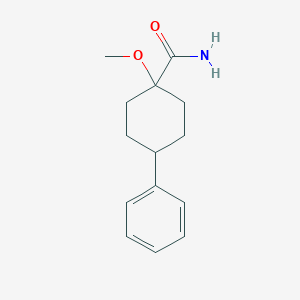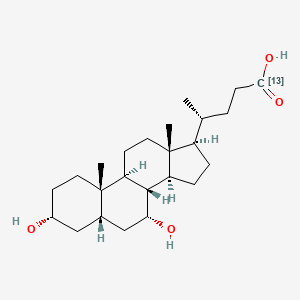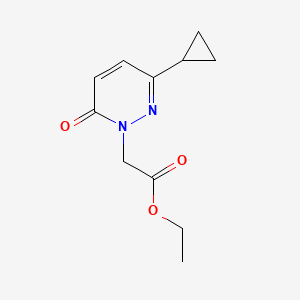
1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
概要
説明
1-(2-Chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (CPMPCA) is a synthetic compound that has been studied for a variety of scientific applications. CPMPCA is a small molecule that can be easily synthesized and manipulated in a laboratory setting. It has a wide range of applications, including in drug development, biochemistry, and physiology.
科学的研究の応用
1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has been studied for a variety of scientific research applications. It has been used as a model compound to study enzyme inhibition and drug-target interactions. 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has also been studied as a potential inhibitor of cyclooxygenase-2 (COX-2) and as a potential antifungal agent. Additionally, 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
作用機序
1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has been studied for its potential mechanism of action. It is believed to act as an inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase. 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has also been studied for its potential to act as an antifungal agent. It is believed to inhibit the growth of fungi by blocking their respiration and energy production pathways.
生化学的および生理学的効果
1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has been studied for its potential biochemical and physiological effects. It has been studied for its potential to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation. Additionally, 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has been studied for its potential to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has also been studied for its potential to act as an antifungal agent and to inhibit the growth of fungi.
実験室実験の利点と制限
1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and manipulated in a laboratory setting. Additionally, it has a wide range of applications, including in drug development, biochemistry, and physiology. However, there are some limitations to using 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid in laboratory experiments. For example, it is not known whether 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has any toxic effects on humans or animals, and it is not known whether it is safe to use in long-term experiments. Additionally, it is not known whether 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has any long-term effects on the environment.
将来の方向性
There are several potential future directions for the study of 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid. Further research could be conducted to determine the toxicity of 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid and its potential long-term effects on humans and animals. Additionally, further research could be conducted to determine the potential long-term effects of 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid on the environment. Additionally, further research could be conducted to determine the potential for 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid to be used in drug development and to study its potential mechanism of action. Finally, further research could be conducted to study the potential for 1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid to be used as an antifungal agent.
特性
IUPAC Name |
1-(2-chlorophenyl)-4-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-6-14(13-10(7)11(15)16)9-5-3-2-4-8(9)12/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVOKDPWHPIDSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



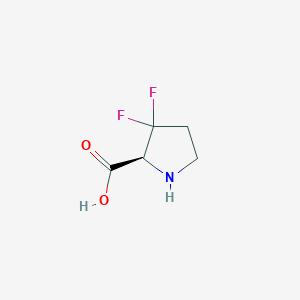
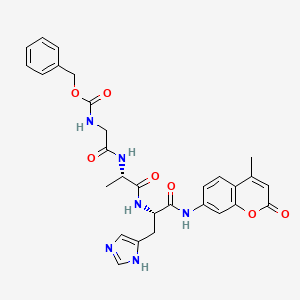

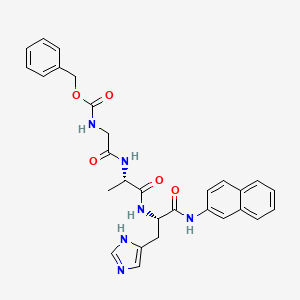
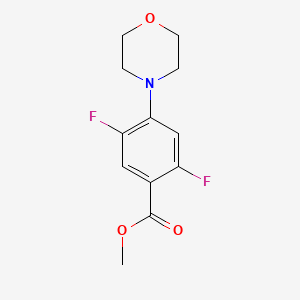
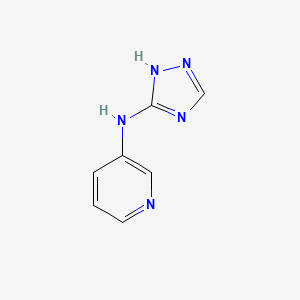
![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B1458789.png)
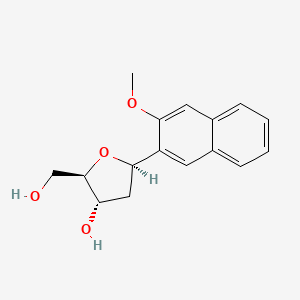
![3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B1458792.png)
